molecular formula C21H25N3O2S B3525999 Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate

Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate

Cat. No.: B3525999
M. Wt: 383.5 g/mol
InChI Key: GLLSSHOXFBJEBA-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate is a complex organic compound that features a tetrahydroisoquinoline moiety. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate typically involves multicomponent reactions. These reactions are advantageous as they improve atom economy, selectivity, and yield of the product. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to enhance the efficiency and environmental friendliness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate undergoes various types of chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.

    Reduction: Can be reduced using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).

    Reduction: Sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate can be compared with other tetrahydroisoquinoline derivatives:

Properties

IUPAC Name

ethyl 4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-2-26-20(25)17-7-9-19(10-8-17)23-21(27)22-12-14-24-13-11-16-5-3-4-6-18(16)15-24/h3-10H,2,11-15H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLSSHOXFBJEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate
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Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate
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Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate
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Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate
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Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate
Reactant of Route 6
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Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate

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